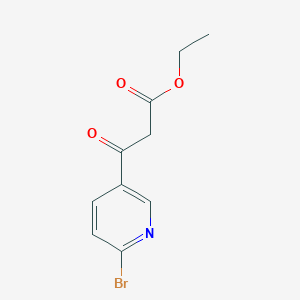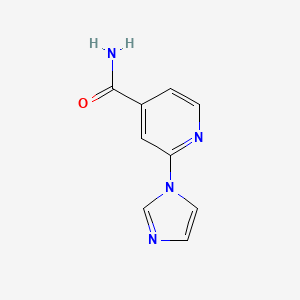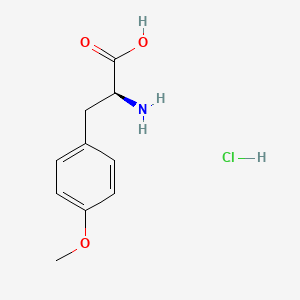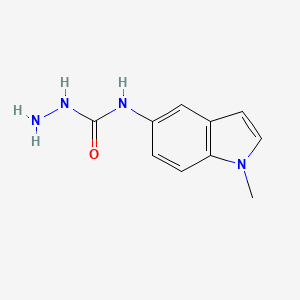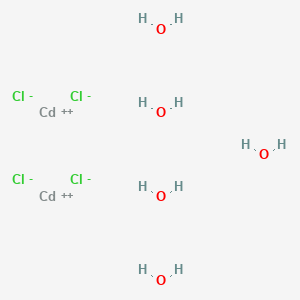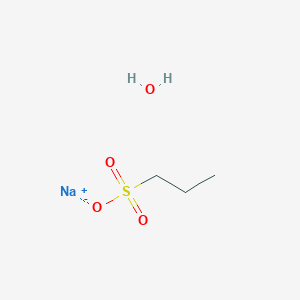
Sodium Propane-1-sulfonate Hydrate
Overview
Description
Sodium Propane-1-sulfonate Hydrate (NaPSH) is a useful and versatile organic compound used in a variety of applications in the scientific research field. It is a white, crystalline solid which is soluble in water and ethanol and is mainly used as a reagent for synthesis and as a buffer for experiments. NaPSH is also used in a variety of biochemical and physiological studies due to its ability to bind to proteins and other molecules.
Scientific Research Applications
1. Proton Exchange Membranes
Sodium Propane-1-sulfonate Hydrate has been utilized in the development of sulfonated poly(arylene ether) copolymers, showing promising applications as proton exchange membranes (PEMs) due to high proton conductivity and good oxidative and dimensional stability (Pang et al., 2008). Another study demonstrates the synthesis of side-chain-type sulfonated poly(arylene ether) with pendant sulfoalkyl group copolymers for similar applications (Pang et al., 2007).
2. Functional Material Production
This compound is used in the synthesis of various functional materials due to its molecular structure, which includes both epoxy and hydrophilic sulfonate groups. These materials include gelling agents, emulsifiers, and photosensitive materials (Zheng-guo, 2005).
3. Vibrational Spectroscopy and Theoretical Studies
It's been studied through vibrational spectroscopy and theoretical calculations to understand its conformational behavior in both solid state and aqueous solution, providing insights into its molecular properties (Ohno et al., 2000).
4. Polymer Functionalization
The compound plays a role in polymer functionalization, specifically in poly(sulfone)s, enhancing their properties as proton conductive membranes for use in direct methanol fuel cells (Norris et al., 2010).
5. Antioxidant Properties
Research has also been conducted on the synthesis of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, evaluating their antioxidant properties, particularly in the context of interactions with lipoperoxide radicals (Oleynik et al., 2007).
6. Dispersion Stability in Nano Materials
The compound has been used to study the dispersion stability of polyacrylic copolymers with anionic sulfonic groups on nanozinc oxide, providing insights into nanomaterials applications (Liu & Liu, 2014).
Mechanism of Action
Target of Action
Sodium Propane-1-sulfonate Hydrate is a chemical compound that is commonly used in various industries, including chemical laboratories and industrial production . It is often used as a surfactant . .
Mode of Action
As a surfactant, it is known to reduce surface tension, which can facilitate interactions between different substances .
Biochemical Pathways
This compound may play a role in the synthesis of organosulfur compounds. Sodium sulfinates, a group to which this compound belongs, are known to be versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Pharmacokinetics
It is known that this compound is a white crystalline solid that is soluble in water and some polar organic solvents . This solubility suggests that it could be readily absorbed and distributed in an aqueous environment.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, it has a melting point of about 214-215°C and gradually loses crystal water and becomes amorphous when exposed to air , indicating that temperature and humidity could affect its stability and efficacy.
properties
IUPAC Name |
sodium;propane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVXXQXZXDEHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635401 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304672-01-3 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



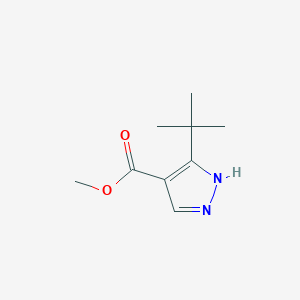

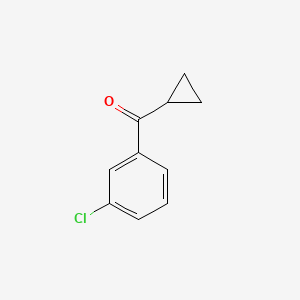
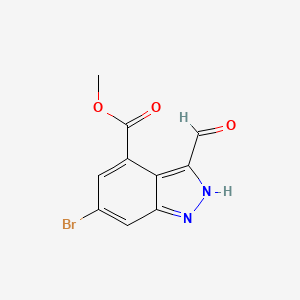

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
